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Compound of Interest

Compound Name: 5-Iodopentyl acetate

Cat. No.: B8655509

Get Quote

Executive Summary
5-Iodopentyl acetate (CAS: 65921-65-5) is a bifunctional organic intermediate characterized

by a lipophilic pentyl chain terminated by a polar acetate ester and a polarizable iodine atom.[1]

Its solubility profile is governed by the "soft" electrophilic nature of the alkyl iodide and the

dipole-dipole interactions of the ester group.

Key Solubility Takeaway: The compound exhibits high solubility in polar aprotic solvents (e.g.,

Dichloromethane, THF) and moderately polar esters (e.g., Ethyl Acetate). It is effectively

insoluble in water (<1 mg/mL) due to the dominance of the hydrophobic pentyl spacer and the

heavy halogen effect.

Part 1: Physicochemical Profile & Structural
Analysis
To predict solubility behavior without empirical datasheets, we analyze the molecular

architecture using Group Contribution Theory.

Structural Components[2][3][4]
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Pentyl Spacer (

): Provides significant lipophilic character (hydrophobicity).

Acetate Group (

): Acts as a hydrogen bond acceptor (HBA) but lacks hydrogen bond donor (HBD) capability.
This dictates solubility in non-protic polar solvents.

Primary Iodide (

): The iodine atom is large and "soft" (highly polarizable). This enhances interaction with
aromatic solvents (via dispersion forces) and chlorinated solvents, distinguishing it from its
lighter chloro- or bromo-analogues.

Estimated Physical Properties
Molecular Weight: 256.08 g/mol [2]

Physical State: Oily liquid (at 25°C)

Density: Estimated ~1.3–1.4 g/mL (Significantly denser than water due to the heavy iodine

atom).

LogP (Octanol/Water): Estimated ~2.8–3.2 (Lipophilic).

Part 2: Solubility Landscape
The following categorization is based on Hansen Solubility Parameters (HSP) principles,

specifically matching the Dispersion (

) and Polar (

) forces of the solute with the solvent.

Primary Solvents (High Solubility / Miscible)
These solvents are recommended for synthesis, extraction, and stock solution preparation.
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Solvent Class Specific Solvent Solubility Rating
Mechanistic
Rationale

Chlorinated
Dichloromethane

(DCM)
Excellent

High dispersion forces

match the polarizable

iodine atom; excellent

for extraction.

Chlorinated
Chloroform (

)
Excellent

Similar to DCM; often

used for NMR

analysis of this

compound.

Esters Ethyl Acetate Excellent

"Like dissolves like"

(ester-ester

interaction); standard

solvent for TLC and

purification.

Ethers THF, Diethyl Ether Good/Excellent

Good compatibility

with the alkyl chain;

THF is preferred for

reactions involving

nucleophiles.

Aromatics Toluene Good

-system interacts

favorably with the

polarizable iodine

(soft-soft interaction).

Secondary Solvents (Moderate/Conditional)
Use with caution depending on the application (e.g., crystallization or specific reactions).
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Solvent Class Specific Solvent Solubility Rating
Mechanistic
Rationale

Polar Aprotic Acetonitrile (MeCN) Good

Soluble, but polarity

mismatch may occur

at very low

temperatures.

Common for

nucleophilic

substitutions.

Polar Aprotic Acetone Good

Fully miscible, but

high volatility can lead

to concentration

changes.

Alcohols Methanol / Ethanol Moderate

Soluble, but not

recommended for

storage. Protich

solvents can promote

slow solvolysis or

transesterification

over time.

Alkanes Hexane / Heptane Moderate

Likely soluble due to

the pentyl chain, but

the polar ester group

may cause phase

separation at high

concentrations or low

temps.

Non-Solvents (Insoluble)
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Solvent Class Specific Solvent Solubility Rating
Mechanistic
Rationale

Aqueous Water Insoluble

The hydrophobic

effect of the

chain and iodine atom

dominates the polar

ester group.

Aqueous Acidic/Basic Water Insoluble

Warning: Strong

aqueous bases

(NaOH) will hydrolyze

the ester and displace

the iodide.

Part 3: Visualization of Solubility Logic
The following decision tree helps researchers select the appropriate solvent based on the

intended application (Synthesis vs. Analysis).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8655509?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Select Solvent for 5-Iodopentyl Acetate

Intended Application?

Synthesis / Reaction Extraction / Work-up Analysis (NMR/HPLC)

Reaction Type? Aqueous Phase Present? Method?

Nucleophilic Substitution Cross-Coupling

Rec: DMF or MeCN
(Polar Aprotic)

Rec: THF or Toluene
(Anhydrous)

Yes

Rec: DCM or Ethyl Acetate
(Immiscible with Water)

NMR HPLC

Rec: CDCl3
(Standard)

Rec: Acetonitrile/Water
(Gradient)

Click to download full resolution via product page

Caption: Decision matrix for solvent selection based on experimental context. Green dashed

boxes indicate recommended solvent systems.

Part 4: Experimental Protocols
"Saturation Shake-Flask" Method (Gravimetric)
Since specific solubility data is rare, use this self-validating protocol to determine exact

solubility in a specific solvent.

Materials:

Amber glass vials (Critical: Iodides are light-sensitive).
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0.22 µm PTFE syringe filter (Must be compatible with organic solvents).

Analytical balance (0.1 mg precision).

Workflow:

Preparation: Weigh an empty, dry amber vial (

).

Saturation: Add 1.0 mL of the target solvent to the vial.

Addition: Add 5-iodopentyl acetate dropwise with agitation until a visible oil droplet persists

or turbidity remains (indicating saturation).

Equilibration: Agitate at 25°C for 4 hours.

Filtration: Filter the supernatant through the PTFE filter into a pre-weighed vial (

).

Evaporation: Evaporate the solvent under a stream of nitrogen (do not use high heat, as the

compound may degrade or volatilize).

Measurement: Weigh the dried residue (

).

Calculation:

Handling & Stability Precautions
Light Sensitivity: The C-I bond is weak (

). Exposure to light can cause homolytic cleavage, liberating free iodine (

), which turns the solution yellow/brown. Always store solutions in amber glassware or
wrapped in foil.
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Copper Stabilization: For long-term storage of ether/THF solutions, a small turning of copper

metal can be added to scavenge any free iodine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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